molecular formula C14H16N2O4S B14258518 2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide CAS No. 406927-78-4

2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B14258518
CAS No.: 406927-78-4
M. Wt: 308.35 g/mol
InChI Key: MIZOYYBODFSZAX-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, two methoxy groups, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with 5-methoxy-2-nitrobenzenesulfonyl chloride under basic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as iron powder (Fe) or tin chloride (SnCl2) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial properties and interactions with biological systems.

    Medicine: Investigated for its potential use as an antibacterial agent and its effects on bacterial cell growth.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methoxybenzenesulfonic acid
  • 5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
  • 4-(2-Aminoethyl)benzenesulfonamide

Uniqueness

2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of both methoxy groups and the sulfonamide group, which contribute to its specific chemical properties and biological activity. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

406927-78-4

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

2-amino-5-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H16N2O4S/c1-19-10-7-8-11(15)14(9-10)21(17,18)16-12-5-3-4-6-13(12)20-2/h3-9,16H,15H2,1-2H3

InChI Key

MIZOYYBODFSZAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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